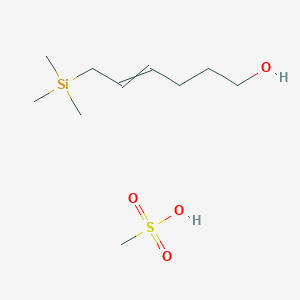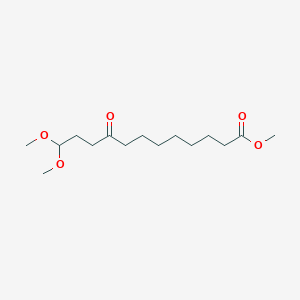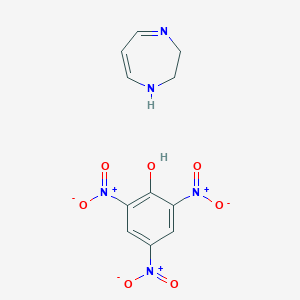
Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol is a compound that combines the properties of methanesulfonic acid and 6-trimethylsilylhex-4-en-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H. It is a colorless, odorless liquid that is highly soluble in water and other polar solvents . 6-trimethylsilylhex-4-en-1-ol is an organic compound that contains a trimethylsilyl group attached to a hexenol structure. This combination of functional groups makes the compound versatile for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen from the air . Another method involves the oxidation of dimethyl disulfide with nitric acid, which is then restored using atmospheric oxygen . For 6-trimethylsilylhex-4-en-1-ol, the synthesis typically involves the addition of a trimethylsilyl group to a hexenol precursor under specific reaction conditions.
Industrial Production Methods
Industrial production of methanesulfonic acid often involves the oxidation of dimethyl sulfide or dimethyl disulfide. The process developed by BASF involves oxidizing dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is preferred for its efficiency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilyl group in 6-trimethylsilylhex-4-en-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, reduced organic compounds, and substituted hexenol derivatives.
Applications De Recherche Scientifique
Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and alkylation reactions.
Biology: The compound is used in biochemical assays and as a catalyst in various biological reactions.
Mécanisme D'action
The mechanism of action of methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol involves its ability to act as a strong acid and a catalyst. Methanesulfonic acid can donate protons to facilitate various chemical reactions, while the trimethylsilyl group can stabilize reaction intermediates. The molecular targets and pathways involved include protonation of substrates and stabilization of transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfuric Acid: A strong acid with similar proton-donating properties but higher corrosivity.
Hydrochloric Acid: Another strong acid used in similar applications but with different solubility and reactivity profiles.
Nitric Acid: An oxidizing acid with different reaction mechanisms and applications.
Uniqueness
Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol is unique due to its combination of a strong acid (methanesulfonic acid) and a stabilizing group (trimethylsilyl). This combination allows for versatile applications in both organic synthesis and industrial processes, offering advantages in terms of stability, solubility, and reactivity .
Propriétés
Numéro CAS |
97997-96-1 |
|---|---|
Formule moléculaire |
C10H24O4SSi |
Poids moléculaire |
268.45 g/mol |
Nom IUPAC |
methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol |
InChI |
InChI=1S/C9H20OSi.CH4O3S/c1-11(2,3)9-7-5-4-6-8-10;1-5(2,3)4/h5,7,10H,4,6,8-9H2,1-3H3;1H3,(H,2,3,4) |
Clé InChI |
CJCKMBCCMVVQBK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC=CCCCO.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)



![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)





![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)



